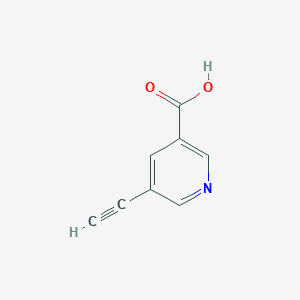

5-Ethynylpyridine-3-carboxylic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-ethynylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c1-2-6-3-7(8(10)11)5-9-4-6/h1,3-5H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDWHRUZQQCVCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211533-87-7 | |

| Record name | 5-ethynylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Chemical Research on 5 Ethynylpyridine 3 Carboxylic Acid: Context and Significance

Historical Development and Strategic Importance of Pyridine-Based Carboxylic Acids

Pyridine-based carboxylic acids, including isomers like picolinic acid, nicotinic acid, and isonicotinic acid, have long been recognized for their significant role in medicinal chemistry. nih.gov Their historical development is intertwined with the discovery of numerous therapeutic agents for a wide range of diseases such as tuberculosis, cancer, diabetes, and HIV/AIDS. nih.govnih.gov The pyridine (B92270) ring, a six-membered heteroaromatic ring, is a fundamental component of many natural products, including vitamins and alkaloids, and its derivatives are highly versatile in drug design. researchgate.net

The strategic importance of these compounds stems from the pyridine nucleus's ability to enhance the pharmacological properties of a molecule. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding, which is crucial for drug-receptor interactions. nih.gov Furthermore, the pyridine scaffold can improve a drug's metabolic stability, permeability, and protein-binding characteristics. nih.gov This has led to the inclusion of pyridine rings in over 7000 existing drug molecules of medicinal importance. rsc.org The development of synthetic methods, such as the Hantzsch pyridine synthesis and the Chichibabin pyridine synthesis, has been pivotal in making a wide variety of substituted pyridines accessible for research and industrial applications. wikipedia.org

The production of pyridine carboxylic acids can be achieved through various methods, including liquid and vapor phase reactions, electrochemical oxidation, and biological oxidation. googleapis.com For instance, the vapor phase oxidation of alkylpyridines over vanadia-based catalysts is a common industrial process. googleapis.comgoogle.com The versatility of pyridine carboxylic acid derivatives as building blocks is further highlighted by their use in the synthesis of complex molecules through reactions like Sonogashira coupling and amide formation. chem960.com

Interplay of Ethynyl (B1212043) and Carboxylic Acid Functionalities in Organic Synthesis

The combination of an ethynyl group (-C≡CH) and a carboxylic acid group (-COOH) within a single molecule creates a bifunctional scaffold with unique and valuable reactivity in organic synthesis. The ethynyl group, an unsaturated functional group, is known for its linear geometry and the high reactivity of its triple bond. wikipedia.org It readily participates in a variety of chemical transformations, including cycloaddition reactions, metal-catalyzed cross-coupling reactions, and polymerization. smolecule.comorganic-chemistry.org For instance, the Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling terminal alkynes with aryl or vinyl halides. ontosight.ai The ethynyl group can also act as a precursor for other functional groups through reactions like oxidation to form carbonyl compounds.

The interplay between these two functionalities on the same molecule, as in 5-ethynylpyridine-3-carboxylic acid, offers significant synthetic potential. The ethynyl group provides a handle for extending the carbon framework or introducing new functional groups through addition and coupling reactions, while the carboxylic acid group can be transformed to modulate the molecule's properties or to link it to other molecules, for example, in the formation of amides. This dual reactivity makes such compounds valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific electronic or optical properties. chem960.comsmolecule.com

Positioning this compound within Contemporary Organic Chemistry Research

This compound (CAS Number 1211533-87-7) is a heterocyclic building block that is gaining attention in contemporary organic chemistry research. sigmaaldrich.combldpharm.comfluorochem.co.uk Its structure, featuring a pyridine core substituted with both an ethynyl and a carboxylic acid group, makes it a versatile tool for the synthesis of more complex molecules. chem960.com The pyridine ring itself is a privileged scaffold in medicinal chemistry, known to enhance the biological activity of compounds. researchgate.netrsc.org

Current research leverages the unique functionalities of this compound. The ethynyl group is a key reactive site for various coupling reactions, such as the Sonogashira coupling, which is instrumental in constructing complex molecular architectures. chem960.comontosight.ai This reactivity allows for the incorporation of the pyridine-3-carboxylic acid moiety into larger systems, which is of interest in the development of new materials and potential therapeutic agents. smolecule.com The carboxylic acid group provides a handle for further derivatization, for instance, through amide bond formation, enabling the connection of the molecule to other fragments or tuning its physicochemical properties. chem960.com

The combination of these features positions this compound as a valuable intermediate in several research areas. In medicinal chemistry, it serves as a building block for creating novel compounds with potential biological activity. In materials science, the rigid and linear nature of the ethynyl group, combined with the electronic properties of the pyridine ring, makes it a candidate for the synthesis of conjugated polymers and organic electronic materials. smolecule.comresearchgate.net The ongoing exploration of multifunctional pyridine systems underscores the relevance of this compound in the development of new synthetic methodologies and the discovery of novel molecules with tailored properties. nih.govresearchgate.net

Overview of Research Trajectories for Multifunctional Pyridine Systems

Research into multifunctional pyridine systems is a dynamic and expanding field, driven by the wide-ranging applications of these compounds in medicinal chemistry, materials science, and catalysis. researchgate.netresearchgate.net A significant trajectory involves the development of novel synthetic methods to access highly substituted and structurally diverse pyridine derivatives. nih.govoist.jpresearchgate.net These methods often focus on achieving high efficiency, selectivity, and functional group tolerance under mild reaction conditions. nih.govoist.jp For example, one-pot syntheses and cascade reactions are being explored to streamline the construction of complex pyridine-containing molecules. nih.govoist.jpresearchgate.net

In the realm of medicinal chemistry, a major focus is the design and synthesis of pyridine-based compounds as inhibitors of various enzymes. nih.govnih.gov The pyridine scaffold is often used as a core structure to which different functional groups are appended to optimize interactions with biological targets. nih.govfrontiersin.org Research is also directed towards understanding the structure-activity relationships (SARs) of these compounds to guide the development of more potent and selective therapeutic agents. nih.govfrontiersin.org The antibacterial and anticancer properties of pyridine derivatives are areas of particularly active investigation. nih.govresearchgate.net

In materials science, the unique electronic and photophysical properties of pyridine-containing molecules are being harnessed to create new functional materials. smolecule.com The incorporation of pyridine units into polymers and metal-organic frameworks (MOFs) can lead to materials with applications in areas such as catalysis, sensing, and electronics. researchgate.netacs.org The ability of the pyridine nitrogen to coordinate with metal ions is a key feature exploited in the design of these materials. Furthermore, the development of multifunctional pyridines that can act as solvents, reducing agents, and stabilizing agents in the synthesis of nanoparticles represents an innovative research direction. researchgate.netacs.org

Rationale for Comprehensive Academic Inquiry into this compound

A comprehensive academic inquiry into this compound is warranted due to its significant potential as a versatile building block in several key areas of chemical research. The compound uniquely combines three important structural motifs: a pyridine ring, a carboxylic acid, and an ethynyl group, each contributing to its distinct chemical reactivity and potential applications.

The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, known to impart favorable pharmacological properties to drug candidates. rsc.orgresearchgate.net The carboxylic acid functionality offers a versatile handle for derivatization, allowing for the formation of amides, esters, and other derivatives, which is crucial for tuning the physicochemical properties and biological activity of molecules. solubilityofthings.comresearchgate.net The ethynyl group provides a reactive site for a variety of powerful synthetic transformations, most notably metal-catalyzed cross-coupling reactions like the Sonogashira coupling, enabling the construction of complex molecular architectures. smolecule.comontosight.ai

The strategic combination of these three functionalities in a single, relatively simple molecule makes this compound a highly valuable tool for:

Drug Discovery: As a fragment for the synthesis of novel therapeutic agents, particularly in areas where pyridine-based compounds have already shown promise, such as in the development of enzyme inhibitors. nih.govnih.gov

Materials Science: As a monomer or building block for the creation of novel polymers and materials with tailored electronic and optical properties, leveraging the conjugated system formed by the pyridine ring and the ethynyl group. smolecule.com

Organic Synthesis: As a platform for the development of new synthetic methodologies, exploring the interplay of its multiple reactive centers. nih.gov

A thorough investigation into the synthesis, reactivity, and applications of this compound would not only expand the toolbox of synthetic chemists but also has the potential to lead to the discovery of new molecules with significant societal impact in medicine and technology.

Synthetic Methodologies and Route Optimization for 5 Ethynylpyridine 3 Carboxylic Acid

Retrosynthetic Analysis of 5-Ethynylpyridine-3-carboxylic Acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutu.beyoutube.comyoutube.com For this compound, the analysis begins by considering the disconnection of the two key functional groups.

Disconnection Approaches for Pyridine (B92270) Ring Synthesis

The core of the molecule is a 3,5-disubstituted pyridine ring. A primary retrosynthetic disconnection involves breaking the bonds forming the pyridine ring itself. This leads to several potential synthetic strategies based on well-established named reactions for pyridine synthesis. For instance, the Hantzsch pyridine synthesis, or variations thereof, could be envisioned, which typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849). wikipedia.org Another approach is the Bohlmann-Rahtz pyridine synthesis, which offers a route to substituted pyridines. organic-chemistry.org These classical methods often require subsequent modification to achieve the desired substitution pattern.

Modern approaches might involve cycloaddition reactions, such as a [4+2] cycloaddition between a 1-aza-1,3-butadiene and an appropriate enamine, to construct the pyridine ring with pre-installed functional handles. acs.org

Strategies for Orthogonal Introduction of Ethynyl (B1212043) and Carboxylic Acid Moieties

A critical consideration in the synthesis of this compound is the orthogonal introduction of the ethynyl and carboxylic acid groups. This means that the introduction of one group should not interfere with the other, and their respective precursors must be stable to the reaction conditions used for installing the other substituent. wikipedia.org

One common strategy involves installing a precursor to the carboxylic acid, such as an ester or a nitrile, and a precursor to the ethynyl group, typically a halide (e.g., bromo or iodo) or a triflate, onto the pyridine ring. The halide or triflate can then be converted to the ethynyl group via a cross-coupling reaction, while the ester or nitrile can be hydrolyzed to the carboxylic acid in a separate step. The order of these transformations is crucial to avoid undesired side reactions. For example, performing the cross-coupling reaction before the hydrolysis of a nitrile can prevent potential complications with the palladium catalyst.

Protecting group strategies are also essential for achieving orthogonality. For instance, the carboxylic acid could be protected as an ester, or the ethynyl group could be masked as a trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) protected alkyne. researchgate.net The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its removal.

Classical and Modern Approaches to Pyridine Ring Formation Bearing 3-Carboxylic Acid Substituents

The construction of the pyridine ring with a carboxylic acid substituent at the 3-position is a key step. Various methods, from adaptations of classic named reactions to modern cyclization techniques, can be employed.

Adaptations of Named Pyridine Syntheses

The Hantzsch pyridine synthesis , a long-standing method, can be adapted to produce pyridine-3-carboxylic acid derivatives. wikipedia.org This typically involves the condensation of a β-keto acid or ester, an aldehyde, and an ammonia source. By choosing the appropriate starting materials, a 3,5-dicarboxylate pyridine can be formed, which can then be selectively mono-decarboxylated.

The Kröhnke pyridine synthesis provides another route, utilizing a pyridinium (B92312) salt as a reagent that does not get incorporated into the final product. wikipedia.org This method allows for the synthesis of various substituted pyridines.

Cyclization and Condensation Reactions for the Pyridine Core

Modern synthetic chemistry offers a variety of cyclization and condensation reactions for constructing the pyridine core. acs.orgnih.govumn.edu For instance, a one-pot, three-component reaction has been developed for the synthesis of polysubstituted pyridines by exploiting an aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov Another approach involves the reaction of 1,3,5-triazine (B166579) with a 4-substituted ethyl acetoacetate (B1235776) derivative in the presence of a base to yield ethyl 5-substituted-4-oxo-1,4-dihydro-3-pyridinecarboxylates, which can be further functionalized. researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies for Ethynyl Group Introduction

The introduction of the ethynyl group onto the pyridine ring is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is the premier method for this transformation. organic-chemistry.org

This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgbeilstein-journals.orgresearchgate.net For the synthesis of this compound, a suitable precursor would be a 5-halopyridine-3-carboxylic acid derivative (e.g., methyl 5-bromonicotinate).

The choice of palladium catalyst, ligands, and reaction conditions is crucial for the success of the Sonogashira coupling. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). mdpi.com The use of copper(I) iodide as a co-catalyst is typical, although copper-free Sonogashira protocols have also been developed. organic-chemistry.org

The reaction is generally tolerant of a wide range of functional groups, but the presence of the carboxylic acid may require protection to prevent side reactions. Alternatively, the coupling can be performed on an ester derivative, followed by hydrolysis to the carboxylic acid. Recent advancements have also explored the direct coupling of carboxylic acids via decarbonylative Sonogashira cross-coupling. organic-chemistry.org

Below is a table summarizing representative conditions for Sonogashira coupling reactions on pyridine derivatives.

| Catalyst/Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | CuI | iPr₂NH | DMF | 70 | 30-44 | beilstein-journals.org |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 100 | 71 | rsc.org |

| Pd(OAc)₂/PPh₃ | CuI | iPr₂NH | DMF | 70 | - | beilstein-journals.org |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMSO | 100 | 90 | researchgate.net |

It is important to note that the specific conditions will need to be optimized for the particular substrate. Factors such as the nature of the halide (I > Br > Cl), the steric and electronic properties of the pyridine ring, and the alkyne coupling partner all influence the reaction outcome.

Sonogashira Coupling Reactions on Halogenated Pyridine Precursors

The Sonogashira cross-coupling reaction is a cornerstone for the formation of C(sp²)-C(sp) bonds and is widely employed for the synthesis of aryl- and heteroaryl-alkynes. researchgate.netresearchgate.net This methodology is particularly effective for the alkynylation of halogenated pyridines. The general reaction involves the coupling of a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

For the synthesis of a 5-ethynylpyridine derivative, a common precursor would be a 5-halopyridine, such as 5-bromopyridine or 5-iodopyridine, which is then coupled with a protected acetylene (B1199291) source like trimethylsilylacetylene. The trimethylsilyl (TMS) group serves to protect the terminal alkyne and enhance its stability, and it can be readily removed in a subsequent step.

Optimization of Catalytic Systems and Ligand Design for 5-Ethynylpyridine Formation

The efficiency of the Sonogashira coupling is highly dependent on the catalytic system, including the palladium source, the nature of the ligand, and the reaction conditions. researchgate.net While classical systems often use palladium catalysts like Pd(PPh₃)₂Cl₂ with a copper(I) salt, significant research has focused on developing more robust and efficient copper-free systems to avoid the formation of undesired alkyne homocoupling (Glaser coupling) products. organic-chemistry.orgrsc.org

Ligand design plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).

Phosphine (B1218219) Ligands : Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), have been shown to be effective in promoting the coupling of less reactive aryl chlorides. organic-chemistry.org

N-Heterocyclic Carbenes (NHCs) : NHC ligands are strong σ-donors that form highly stable and active palladium complexes. researchgate.net These catalysts have demonstrated high efficiency, allowing for low catalyst loadings and reactions under mild conditions. researchgate.net For instance, pyridine-functionalized mesoionic carbene (PyMIC) complexes have been explored for copper-free Sonogashira reactions. acs.org

Nitrogen-Based Ligands : Other nitrogen-based ligands, such as those derived from Schiff bases, have also been developed for room-temperature Sonogashira reactions, offering stable and easily prepared alternatives to air-sensitive phosphines. rsc.org

The choice of solvent and base is also critical. Solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and toluene (B28343) are commonly used, while bases such as triethylamine (B128534) (TEA), diisopropylamine (B44863) (DIPEA), and potassium carbonate (K₂CO₃) are employed to neutralize the hydrogen halide formed during the reaction. lucp.net

| Catalyst/Precatalyst | Ligand | Co-catalyst | Key Features | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | Triphenylphosphine (PPh₃) | CuI | Classical system, widely used but can require harsh conditions. | organic-chemistry.org |

| PdCl₂(PCy₃)₂ | Tricyclohexylphosphine (PCy₃) | None | Effective for copper-free coupling of aryl chlorides. | organic-chemistry.org |

| Acenaphthoimidazolylidene-Pd | N-Heterocyclic Carbene (NHC) | IPr-Cu | Highly efficient, allows for very low (0.01 mol%) catalyst loadings. | researchgate.net |

| [DTBNpP]Pd(crotyl)Cl | Buchwald phosphine (DTBNpP) | None | Air-stable, monoligated precatalyst for room-temperature, copper-free reactions. | nih.gov |

| Palladium-Schiff Base Complex | N,N'-bis(salicylidene)arylmethanediamine | None | Enables room-temperature, copper-free coupling in isopropanol. | rsc.org |

Regioselectivity Control in Cross-Coupling Reactions

When the pyridine precursor contains multiple identical halogen atoms, controlling the regioselectivity of the Sonogashira coupling becomes a significant challenge. researchgate.net The selectivity is primarily governed by the relative ease of the oxidative addition step at the different C-X bonds. researchgate.netacs.org Several factors influence this selectivity:

Electronic Effects : The electron-deficient nature of the pyridine ring influences the reactivity of the C-X bonds. Halogens at positions α (2, 6) and γ (4) to the nitrogen are generally more activated towards oxidative addition than those at β (3, 5) positions.

Bond Dissociation Energy (BDE) : The C-X BDE can correlate with reactivity, with weaker bonds (e.g., C-I vs. C-Br) being more susceptible to cleavage. acs.org

Catalyst Control : The choice of ligand and palladium catalyst can sometimes override the intrinsic electronic preferences of the substrate. researchgate.net For example, while 2,4-dibromopyridine (B189624) typically undergoes selective coupling at the more electrophilic C2 position, specific palladium-NHC catalysts have been shown to invert this selectivity, favoring reaction at the C4 position. researchgate.net

For the synthesis of a 5-ethynylpyridine derivative from a dihalopyridine, such as 3,5-dibromopyridine, the two positions are electronically similar (both β to the nitrogen). Therefore, achieving high regioselectivity can be difficult, often leading to mixtures of mono- and di-alkynylated products. Strategic choice of a precursor with differentiated halogens (e.g., 3-bromo-5-iodopyridine) would be a more effective approach, leveraging the higher reactivity of the C-I bond for selective coupling at the 5-position.

Other Alkyne-Forming Coupling Reactions

While the Sonogashira reaction is the most prevalent method, other reactions can be used to introduce alkyne functionalities. One alternative involves the copper- and rhodium-catalyzed N-annulation of α,β-unsaturated imines with alkynes to construct the pyridine ring itself, incorporating the alkyne during the ring-forming process. rsc.org Another approach is the photoinduced reaction between pyridine N-oxides and alkynes, which can lead to ortho-alkynylated products under metal-free conditions. acs.org However, these methods are generally less direct for synthesizing a specifically substituted compound like this compound compared to the cross-coupling on a pre-functionalized pyridine.

Carboxylic Acid Functionalization via Carbonylation or Oxidation Pathways

The introduction of the carboxylic acid group at the 3-position is the second key transformation. This can be achieved either before or after the installation of the ethynyl group. Two primary methods for this functionalization are transition metal-catalyzed carbonylation and the oxidation of suitable precursors.

Transition Metal-Catalyzed Carbonylation for Carboxyl Introduction

Palladium-catalyzed carbonylation is a powerful technique for converting aryl or heteroaryl halides and triflates into carboxylic acids, esters, or amides using carbon monoxide (CO) as a C1 source. rsc.org To synthesize this compound, one could envision a route starting from a dihalopyridine, such as 3-bromo-5-iodopyridine. A selective Sonogashira coupling at the 5-position (C-I bond) followed by a palladium-catalyzed carbonylation at the 3-position (C-Br bond) would yield the desired product after hydrolysis of the intermediate acylpalladium species or ester. researchgate.net This method is advantageous as it utilizes readily available starting materials and feedstock chemicals like CO. rsc.org

Oxidative Routes from Precursors (e.g., Methyl, Formyl)

An alternative and widely used strategy is the oxidation of a precursor functional group, such as a methyl (-CH₃) or formyl (-CHO) group, at the 3-position of the pyridine ring. nih.govresearchgate.net

The oxidation of methylpyridines (picolines) to pyridinecarboxylic acids is a well-established industrial process. nih.govgoogle.com For example, 3-methylpyridine (B133936) can be oxidized to 3-pyridinecarboxylic acid (nicotinic acid). Modern methods often employ catalytic systems that are more environmentally benign than classical stoichiometric oxidants like potassium permanganate (B83412). google.com One such system uses N-hydroxyphthalimide (NHPI) as a radical catalyst in the presence of cobalt(II) and manganese(II) salts under an atmosphere of air or oxygen. researchgate.net This method provides high yields of the desired carboxylic acid under relatively mild conditions. researchgate.net

Similarly, a formyl group at the 3-position can be readily oxidized to a carboxylic acid using various oxidizing agents. This provides a direct pathway if a 5-ethynylpyridine-3-carbaldehyde (B3381580) precursor is available.

| Catalyst System | Atmosphere | Temperature | Time | Yield |

|---|---|---|---|---|

| NHPI / Co(OAc)₂ | O₂ (1 atm) | 100 °C | - | 76% |

| NHPI / Co(OAc)₂ / Mn(OAc)₂ | Air (20 atm) | 150 °C | 1 h | 85% |

Protecting Group Strategies for Multifunctional this compound Precursors

The synthesis of this compound (5-EPCA), a molecule featuring both a carboxylic acid and a terminal alkyne, necessitates a careful selection of protecting groups to ensure chemoselectivity during synthetic transformations. The reactivity of both the carboxyl and ethynyl groups requires that they be masked temporarily to prevent unwanted side reactions. An orthogonal protecting group strategy is often essential, allowing for the selective removal of one group while the other remains intact. wikipedia.orgorganic-chemistry.org

Protecting the Carboxylic Acid Group:

The carboxylic acid moiety is typically protected as an ester. The choice of ester is critical and depends on the reaction conditions planned for subsequent steps and the desired deprotection method.

Methyl or Ethyl Esters: These are common choices due to their ease of introduction. However, their removal typically requires harsh conditions, such as strong acid or base hydrolysis, which might not be compatible with other sensitive functional groups in the molecule.

Benzyl (B1604629) Esters: A benzyl ester is a valuable option as it can be cleaved under neutral conditions via hydrogenolysis (e.g., using H₂ and a palladium catalyst). libretexts.org This method is advantageous when acid- or base-labile groups are present.

tert-Butyl Esters: These esters are stable to a wide range of nucleophilic and basic conditions but are readily cleaved with moderate to strong acids, such as trifluoroacetic acid (TFA). wikipedia.orglibretexts.org This provides a useful orthogonal strategy when paired with protecting groups that are removed under different conditions.

Silyl (B83357) Esters: Groups like trimethylsilyl (TMS) or triethylsilyl (TES) can protect the carboxylic acid, but their stability to chromatography can be a concern. uchicago.edu More sterically hindered silyl esters, such as tert-butyldimethylsilyl (TBDMS), offer greater stability. organic-chemistry.org

Protecting the Ethynyl Group:

The terminal alkyne's acidic proton and its reactivity in coupling reactions often require protection.

Silyl Protecting Groups: The most common strategy for protecting terminal alkynes is the use of silyl groups. Triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBDMS) are frequently employed. These groups are introduced by treating the alkyne with the corresponding silyl chloride in the presence of a base. They are robust and can be removed with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. ethz.ch The choice between different silyl groups can allow for selective deprotection based on steric hindrance and reaction conditions.

Other Protecting Groups: While less common for simple alkynes, other groups like propargyl alcohols can be used in certain contexts.

An effective orthogonal strategy for a 5-EPCA precursor might involve protecting the carboxylic acid as a tert-butyl ester and the ethynyl group with a TIPS group. The TIPS group can be selectively removed with fluoride ions without affecting the tert-butyl ester, and the ester can subsequently be cleaved with acid while the alkyne remains free.

Table 1: Orthogonal Protecting Group Strategies for 5-EPCA Precursors

| Functional Group | Protecting Group | Introduction Reagent Example | Deprotection Condition | Orthogonality |

| Carboxylic Acid | tert-Butyl (Boc) | Boc-anhydride, isobutylene | Strong acid (e.g., TFA) | Orthogonal to fluoride-labile and hydrogenolysis-labile groups. |

| Carboxylic Acid | Benzyl (Bn) | Benzyl bromide | Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid- and base-labile groups. |

| Ethynyl | Triisopropylsilyl (TIPS) | TIPS-Cl, imidazole | Fluoride source (e.g., TBAF) | Orthogonal to acid-cleavable esters and benzyl ethers. |

| Ethynyl | Trimethylsilyl (TMS) | TMS-Cl, base | Mild base (e.g., K₂CO₃ in MeOH) or fluoride | Less stable than TIPS, allowing for differential removal. |

Stereoselective Synthesis Approaches for Chiral Analogs and Derivatives

While this compound itself is an achiral molecule, the development of chiral analogs and derivatives is a significant area of research, particularly for applications in medicinal chemistry and materials science. Stereoselective synthesis in this context involves introducing chirality into molecules that contain the 5-EPCA core. This can be achieved by modifying the pyridine ring or by attaching chiral substituents to the carboxylic acid or ethynyl groups.

Approaches to stereoselective synthesis of 5-EPCA derivatives can include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool. For instance, if a substituent is introduced to the pyridine ring via a transition-metal-catalyzed cross-coupling reaction, the use of a chiral ligand on the metal center can induce asymmetry.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, a chiral amino acid could be used to introduce a stereocenter. The carboxylic acid of 5-EPCA could be coupled with a chiral amine to form a chiral amide derivative.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor of a 5-EPCA derivative to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

A hypothetical example could involve the asymmetric reduction of a ketone on a side chain attached to the pyridine ring, using a chiral reducing agent like a CBS catalyst, to create a chiral alcohol.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of 5-EPCA is aimed at reducing the environmental impact of its production. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Solvent-Free or Aqueous Reaction Conditions

Traditional organic syntheses often rely on volatile and often toxic organic solvents. Shifting to solvent-free or aqueous reaction conditions is a key goal of green chemistry.

Aqueous Cross-Coupling: For the key C-C bond-forming reactions in the synthesis of 5-EPCA, such as Sonogashira coupling to introduce the ethynyl group, the use of water as a solvent is highly desirable. The development of water-soluble palladium catalysts and ligands has made this increasingly feasible. These reactions can be facilitated by the use of surfactants to create micelles, which can act as "microreactors."

Solid-State Reactions: In some cases, reactions can be carried out in the solid state, completely eliminating the need for a solvent. This can be achieved by grinding the reactants together, sometimes with a catalytic amount of a liquid to initiate the reaction (liquid-assisted grinding).

Catalyst Reuse and Recovery in 5-EPCA Synthesis

The synthesis of 5-EPCA and its precursors often relies on expensive and precious metal catalysts, particularly palladium for cross-coupling reactions. The ability to recover and reuse these catalysts is crucial for both economic and environmental reasons.

Heterogeneous Catalysts: One approach is to use heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). This allows for easy separation of the catalyst by filtration at the end of the reaction. The catalyst can then be washed and reused in subsequent batches.

Immobilized Catalysts: The catalyst can be immobilized on a solid support, such as a polymer resin, silica (B1680970), or magnetic nanoparticles. This combines the high reactivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. For example, a palladium catalyst could be anchored to a polymer backbone, allowing it to be easily filtered and reused.

Table 2: Green Chemistry Approaches in 5-EPCA Synthesis

| Green Chemistry Principle | Application in 5-EPCA Synthesis | Advantages |

| Safer Solvents | Use of water or solvent-free conditions for coupling reactions. | Reduced toxicity, flammability, and environmental pollution. |

| Catalyst Efficiency | Heterogeneous or immobilized palladium catalysts. | Facilitates catalyst reuse, reduces metal contamination of the product, and lowers costs. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting material atoms into the final product. | Minimizes waste generation. |

Flow Chemistry and Continuous Processing for Scalable Production of this compound

For the large-scale production of 5-EPCA, transitioning from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability.

In a flow chemistry setup, reactants are continuously pumped through a network of tubes and reactors. The reaction conditions, such as temperature, pressure, and reaction time, can be precisely controlled.

Key benefits for 5-EPCA synthesis include:

Enhanced Safety: Many reactions, such as those involving highly reactive intermediates or exothermic processes, can be performed more safely in a flow reactor. The small reaction volume at any given time minimizes the risk of runaway reactions.

Improved Efficiency and Yield: The precise control over reaction parameters often leads to higher yields and purities, reducing the need for extensive purification steps.

Scalability: Scaling up production in a flow system is often as simple as running the system for a longer period or by "numbering up" – running multiple systems in parallel. This is often more straightforward than scaling up a large batch reactor.

A flow process for 5-EPCA could involve pumping a solution of a protected bromopyridine carboxylic acid ester and a protected alkyne through a heated tube containing a packed bed of a heterogeneous palladium catalyst. The output stream would then be directed to a continuous purification system.

Table 3: Comparison of Batch vs. Flow Chemistry for 5-EPCA Production

| Parameter | Batch Processing | Flow Chemistry |

| Scalability | Difficult, requires re-optimization | Straightforward (time or numbering-up) |

| Safety | Higher risk with exothermic or hazardous reactions | Inherently safer due to small reaction volumes |

| Process Control | Less precise, potential for temperature/concentration gradients | Precise control over temperature, pressure, and residence time |

| Efficiency | Often lower yields and requires significant manual handling | Higher yields, potential for automation and integration |

| Footprint | Large reactors required for large scale | More compact for the same production capacity |

Derivatization and Functionalization Strategies for 5 Ethynylpyridine 3 Carboxylic Acid

Chemical Transformations at the Carboxylic Acid Moiety

The carboxylic acid group of 5-Ethynylpyridine-3-carboxylic acid is a primary site for derivatization, allowing for the introduction of a wide array of functional groups through well-established organic reactions. These transformations include the formation of esters and amides, reduction to an alcohol, and conversion to more reactive intermediates like acyl halides and anhydrides.

Esterification and Amidation Reactions of this compound

Esterification and amidation are fundamental transformations that convert the carboxylic acid of 5-EPCA into esters and amides, respectively. These reactions are pivotal for modifying the compound's steric and electronic properties and for linking it to other molecules.

The conversion of 5-EPCA to its corresponding carboxamides is a key strategy for creating analogues and building larger molecular structures. The compound 5-Ethynylpyridine-3-carboxamide has been synthesized, demonstrating the viability of this pathway . The general synthesis of amides from carboxylic acids involves the activation of the carboxyl group followed by reaction with a primary or secondary amine. researchgate.net

Common methods that can be applied to 5-EPCA include the use of peptide coupling reagents. fishersci.co.uk Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to yield the amide. fishersci.co.uk Another efficient method involves using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to facilitate the coupling between the carboxylic acid and an amine. nih.gov This approach is highly efficient, often providing good to excellent yields in short reaction times. nih.gov

Table 1: Representative Amidation Coupling Agents for 5-EPCA

| Coupling Agent | Additive/Base | Intermediate | Key Features |

|---|---|---|---|

| DCC / EDC | None or DMAP | O-Acylisourea | Widely used, forms urea (B33335) byproduct. fishersci.co.ukorganic-chemistry.org |

| HBTU / HATU | DIPEA (Hünig's base) | Activated Ester | High efficiency, fast reaction times. fishersci.co.uknih.gov |

| SOCl₂ | None | Acyl Chloride | Forms highly reactive intermediate. |

Formation of Activated Esters for Chemical Ligation

For applications in bioconjugation and chemical protein synthesis, the carboxylic acid of 5-EPCA can be converted into an "activated ester." These esters are more reactive towards nucleophiles than simple alkyl esters and are designed to react chemoselectively with amine groups, such as the N-terminus of a peptide. A common strategy is the formation of an N-hydroxysuccinimide (NHS) ester by reacting 5-EPCA with N-hydroxysuccinimide in the presence of a coupling agent like DCC. google.com

More advanced strategies for chemical ligation involve creating specialized ester derivatives. Thioesters, for instance, are key intermediates in Native Chemical Ligation (NCL), a powerful method for piecing together synthetic peptide fragments. nih.gov Another emerging technique is Aldehyde Capture Ligation (ACL), which uses an o-benzaldehyde ester to capture an amine nucleophile, bringing it into proximity with the ester to enforce an intramolecular reaction and form an amide bond. emorychem.science These methods could potentially be adapted for 5-EPCA to enable its incorporation into complex biomolecules. nih.govemorychem.science

Reduction to Alcohols and Subsequent Transformations

The carboxylic acid group of 5-EPCA can be reduced to a primary alcohol, yielding (5-ethynylpyridin-3-yl)methanol. This transformation is typically achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily converting carboxylic acids to 1° alcohols. chemistrysteps.comchemguide.co.uklibretexts.org The reaction proceeds in a dry ether solvent, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uklibretexts.org

It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not reactive enough to reduce carboxylic acids. chemistrysteps.comlibretexts.org The reduction process involves an aldehyde as an intermediate, but it cannot be isolated because it is more reactive than the starting carboxylic acid and is immediately reduced further to the alcohol. chemistrysteps.comchemistrysteps.comlibretexts.org The resulting primary alcohol, (5-ethynylpyridin-3-yl)methanol, serves as a new reactive handle for further functionalization, such as subsequent oxidation or etherification reactions.

Table 2: Reducing Agents for the Carboxylic Acid Moiety of 5-EPCA

| Reagent | Reactivity with Carboxylic Acid | Product | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | High | Primary Alcohol | Requires anhydrous conditions; strong, non-selective. chemguide.co.uklibretexts.org |

| Sodium borohydride (NaBH₄) | Very Low / Ineffective | No reaction | Not strong enough to reduce carboxylic acids. chemistrysteps.comlibretexts.org |

| Borane (B79455) (BH₃) | High | Primary Alcohol | Alternative to LiAlH₄, also reduces acids efficiently. chemistrysteps.com |

Formation of Anhydrides and Acyl Halides from 5-EPCA

To increase the electrophilicity of the carbonyl carbon for subsequent reactions, this compound can be converted into more reactive derivatives such as acyl halides or anhydrides.

Acyl Halides: The most common method for preparing an acyl chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. google.compressbooks.pub This converts the hydroxyl group of the carboxylic acid into an excellent leaving group, resulting in the highly reactive 5-ethynylnicotinoyl chloride.

Anhydrides: Acid anhydrides can be prepared from acyl chlorides. pressbooks.publibretexts.org For example, 5-ethynylnicotinoyl chloride can be reacted with the sodium salt of this compound (sodium 5-ethynylnicotinate) or with another equivalent of the carboxylic acid in the presence of a base like pyridine (B92270) to form the corresponding symmetric anhydride, 5-ethynylnicotinic anhydride. pressbooks.publibretexts.orgniscpr.res.in Anhydrides are excellent acylating agents themselves, reacting with alcohols and amines to form esters and amides, respectively. libretexts.org

Chemical Modifications Involving the Ethynyl (B1212043) Group

The ethynyl group of 5-EPCA offers a second, distinct site for chemical modification. The terminal alkyne is a versatile functional group that can participate in a variety of addition and coupling reactions. sci-hub.se Its linear, rigid structure can serve as a spacer or be incorporated into conjugated systems. sci-hub.sechem960.com

One potential reaction is hydrohalogenation, which involves the addition of a hydrogen halide (e.g., HCl, HBr) across the triple bond. Studies on other ethynylpyridines have shown that the reactivity is highly dependent on the position of the ethynyl group on the pyridine ring. nih.govacs.org The nitrogen atom can form a pyridinium (B92312) salt, which enhances the electrophilicity of the alkyne and facilitates nucleophilic attack by the halide anion. nih.govacs.org However, research has indicated that while 2- and 4-ethynylpyridines undergo hydrochlorination, 3-ethynylpyridine (B57287) is inert under similar conditions. acs.org This suggests that the electronic effects at the 3-position of the pyridine ring may render the ethynyl group of 5-EPCA less susceptible to this specific type of nucleophilic addition. The ethynyl group is also a key participant in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting its broad utility in synthesis. chem960.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount reaction in click chemistry, enabling the efficient and regioselective synthesis of 1,2,3-triazoles from terminal alkynes and azides. organic-chemistry.orgorganic-chemistry.org This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it particularly suitable for the derivatization of complex molecules like 5-EPCA. organic-chemistry.orgorganic-chemistry.org The reaction mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with an azide (B81097) in a stepwise manner to yield the 1,4-disubstituted triazole product. organic-chemistry.orgnih.gov The presence of the carboxylic acid group on the pyridine ring of 5-EPCA is not expected to hinder the reaction and may even promote it, as carboxylic acids have been shown to accelerate key steps in the CuAAC catalytic cycle.

The scope of the CuAAC reaction is exceptionally broad, a key feature of its designation as a "click" reaction. organic-chemistry.org It is tolerant of a vast array of functional groups, allowing the ethynyl group of 5-EPCA to be selectively targeted in the presence of its carboxylic acid and pyridine nitrogen. organic-chemistry.org The reaction proceeds efficiently in numerous solvents, including water, and across a wide pH range (4 to 12). organic-chemistry.org This robustness permits the coupling of 5-EPCA with a diverse library of organic azides, including those bearing complex and sensitive functionalities. For instance, studies on the related 2-ethynylpyridine (B158538) have shown it to be efficiently transformed into the corresponding triazole, indicating that the pyridine moiety is well-tolerated. acs.org

However, certain limitations exist. While many functional groups are compatible, some may interfere with the catalytic cycle. For example, attempts to perform CuAAC reactions with substrates bearing arylboronic acids have resulted in no reaction. beilstein-journals.org Sterically hindered azides or alkynes can also slow the reaction rate, though the use of specific copper-ligand complexes can sometimes overcome this issue. organic-chemistry.org Furthermore, while the standard CuAAC protocol is highly reliable, the presence of the copper catalyst can be a limitation in biological applications where copper toxicity is a concern, sometimes necessitating catalyst-free approaches or the use of specialized, low-toxicity copper ligands. numberanalytics.com

A defining characteristic of the CuAAC reaction is its exceptional regioselectivity. Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgorganic-chemistry.org This high degree of control is a direct consequence of the copper-mediated mechanism. nih.govscispace.com

Computational studies using Density Functional Theory (DFT) have shown that the coordination of the copper(I) ion to the terminal alkyne facilitates the formation of a copper-acetylide intermediate. nih.govscispace.com This intermediate then coordinates with the azide, leading to a stepwise cyclization process where the transition state leading to the 1,4-isomer is significantly lower in energy than that leading to the 1,5-isomer. acs.org

For researchers seeking the alternative 1,5-regioisomer, a different catalytic system is required. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has been developed for this purpose, selectively providing 1,5-disubstituted triazoles. organic-chemistry.orgacs.org In contrast to CuAAC, which is limited to terminal alkynes, RuAAC can also accommodate internal alkynes to produce fully substituted triazoles. organic-chemistry.orgacs.org As 5-EPCA contains a terminal alkyne, it is an ideal substrate for CuAAC to predictably generate the 1,4-disubstituted triazole derivative. The reaction itself does not create a new stereocenter at the triazole ring.

Table 1: Regioselectivity of Azide-Alkyne Cycloaddition Reactions

| Catalyst | Alkyne Type | Predominant Product | Reference(s) |

|---|---|---|---|

| Copper(I) | Terminal | 1,4-disubstituted 1,2,3-triazole | organic-chemistry.org, organic-chemistry.org |

| Ruthenium(II) | Terminal | 1,5-disubstituted 1,2,3-triazole | organic-chemistry.org, acs.org |

| None (Thermal) | Terminal | Mixture of 1,4- and 1,5-isomers | organic-chemistry.org |

| Ruthenium(II) | Internal | 1,4,5-trisubstituted 1,2,3-triazole | acs.org |

Hydration, Halogenation, and Hydroboration Reactions of the Alkyne

The terminal alkyne of 5-EPCA is amenable to a variety of addition reactions, allowing for its conversion into other valuable functional groups such as ketones, vinyl halides, and aldehydes.

Hydration: The hydration of a terminal alkyne typically results in the formation of a methyl ketone via a keto-enol tautomerization of an initial enol intermediate. While direct hydration can be catalyzed by acid and mercury salts, an alternative pathway has been observed during the hydrohalogenation of ethynylpyridines. The resulting chloroethenylpyridine intermediates can undergo hydrolysis on silica (B1680970) gel during chromatographic purification to yield the corresponding ketone (in this case, a phenacylpyridine). nih.govacs.org This provides an indirect method for the hydration of the alkyne in 5-EPCA.

Halogenation: The triple bond of 5-EPCA can undergo halogenation by reacting with elemental halogens such as bromine (Br₂) or chlorine (Cl₂). masterorganicchemistry.com The reaction typically proceeds via a cyclic halonium ion intermediate, resulting in the anti-addition of the two halogen atoms across the triple bond to form a trans-dihaloalkene. masterorganicchemistry.comlibretexts.org If an excess of the halogenating agent is used, a second addition can occur, leading to a tetrahaloalkane. masterorganicchemistry.comchemistrytalk.orgallrounder.ai This reaction allows for the introduction of halogen atoms, which can serve as handles for subsequent cross-coupling reactions.

Hydroboration-Oxidation: The hydroboration-oxidation of terminal alkynes is a powerful, two-step procedure that achieves an anti-Markovnikov addition of water across the triple bond. wikipedia.org In the first step, a borane reagent, such as BH₃ or a bulkier, sterically hindered borane like disiamylborane, adds across the alkyne. libretexts.org This addition is stereospecific, occurring in a syn fashion, and regioselective, with the boron atom adding to the terminal, less-substituted carbon. wikipedia.orglibretexts.org The subsequent oxidation of the intermediate organoborane, typically with hydrogen peroxide (H₂O₂) in a basic solution, replaces the boron atom with a hydroxyl group. wikipedia.orgambeed.com The resulting enol rapidly tautomerizes to the more stable aldehyde. This sequence provides a reliable method to convert the ethynyl group of 5-EPCA into a formyl group.

Table 2: Functionalization of the Alkyne Group in this compound

| Reaction | Reagents | Intermediate | Final Product | Regiochemistry | Reference(s) |

|---|---|---|---|---|---|

| Hydration | H₃O⁺, HgSO₄ | Enol | Methyl Ketone | Markovnikov | |

| Halogenation | X₂ (e.g., Br₂) (1 equiv.) | Cyclic Halonium Ion | trans-Dihaloalkene | N/A | masterorganicchemistry.com |

| Hydroboration-Oxidation | 1. BH₃∙THF; 2. H₂O₂, NaOH | Vinylborane -> Enol | Aldehyde | Anti-Markovnikov | wikipedia.org |

Polymerization of this compound and its Derivatives

Ethynylpyridine derivatives are known to undergo polymerization to form conjugated polyacetylenes, which are of interest for their electronic and optical properties. tandfonline.com A notable method for this is a spontaneous, non-catalyst polymerization that occurs upon quaternization of the pyridine nitrogen. tandfonline.com

This process is initiated by the N-alkylation of an ethynylpyridine with an alkyl halide. tandfonline.combohrium.com The resulting N-alkyl-ethynylpyridinium salt is highly activated. researchgate.net The activated acetylenic triple bond of the monomeric salt becomes susceptible to nucleophilic attack, leading to a linear polymerization without the need for an external catalyst or initiator. tandfonline.comresearchgate.net This method is advantageous as it prevents contamination of the final polymer with residual catalyst. tandfonline.com This polymerization proceeds efficiently even with bulky substituents on the incoming alkyl halide. tandfonline.comtandfonline.com Therefore, 5-EPCA or its esters could be polymerized by first reacting them with a suitable alkyl halide to form the pyridinium salt, which would then spontaneously polymerize.

Alternatively, polymerization can be achieved through transition-metal-catalyzed cross-coupling reactions. For example, amphiphilic meta-ethynylpyridine polymers have been prepared using sequential Sonogashira reactions. nih.gov Furthermore, the CuAAC click reaction itself is a powerful tool for polymer synthesis, used to create complex architectures like block copolymers and star polymers by linking monomer units together. numberanalytics.com

Modifications of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in 5-EPCA is a key site for functionalization, possessing a lone pair of electrons that allows it to act as a nucleophile or a base.

N-Alkylation: The pyridine nitrogen can be readily alkylated by reaction with alkyl halides to form quaternary pyridinium salts. This reaction is fundamental to the polymerization strategy described in section 3.2.3, where quaternization activates the alkyne for polymerization. tandfonline.comtandfonline.com For pyridinecarboxylic acids, which can have low reactivity, a mild N-alkylation method using silver(I) oxide (Ag₂O) in water has been developed to enhance the reaction. researchgate.net The formation of these pyridinium salts introduces a permanent positive charge, significantly altering the electronic properties and solubility of the molecule.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or a mixture of hydrogen peroxide and a carboxylic acid like acetic acid. orgsyn.orgorganic-chemistry.org Other effective reagents include sodium percarbonate with rhenium-based catalysts and urea-hydrogen peroxide adducts. organic-chemistry.org The resulting N-oxide group dramatically changes the reactivity of the pyridine ring. The N-O bond can act as a dipole, influencing the molecule's electronic properties and enabling further reactions, such as facilitating nucleophilic substitution at the 2- and 4-positions of the ring. scripps.edu Pyridine N-oxides themselves can also act as oxidizing agents in certain transformations, for example, in the oxidative decarboxylation of other carboxylic acids. acs.orgacs.org

Coordination to Metal Centers

The pyridine nitrogen and the carboxylate group of this compound are excellent ligands for coordinating with a wide range of metal ions. This dual functionality allows the molecule to act as a chelating or bridging ligand, facilitating the self-assembly of diverse and structurally complex metal-organic frameworks (MOFs) and coordination polymers. researchgate.netwikipedia.org

The coordination typically involves the deprotonated carboxylate group and the lone pair of electrons on the pyridine nitrogen. Carboxylates can bind to metal centers in several modes, including monodentate (κ¹), bidentate chelating (κ²), or bridging fashions, which contributes to the structural variety of the resulting complexes. wikipedia.org The pyridine nitrogen acts as a strong N-donor, a common feature in the assembly of coordination compounds. researchgate.net

While direct studies on this compound are limited, research on analogous pyridine carboxylic acids provides significant insight into its coordination behavior. A wide array of transition metals have been shown to form stable complexes with related ligands, leading to structures ranging from discrete mononuclear units to extended one-, two-, or three-dimensional networks. jcmimagescasereports.orgnih.govmdpi.com For instance, complexes of Cu(II), Zn(II), Co(II), and Ni(II) with 2,3-pyridinedicarboxylic acid have been synthesized, demonstrating the versatility of the pyridine-carboxylate scaffold in coordination chemistry. jcmimagescasereports.org Similarly, ten different metal complexes involving Cr, Mn, Ni, Hg, Cu, Zn, Fe, Cd, and Co have been successfully synthesized using 6-methylpyridine-2-carboxylic acid. nih.gov The specific geometry and dimensionality of the final architecture are influenced by the choice of the metal ion, its preferred coordination number, the reaction conditions, and the presence of auxiliary ligands. researchgate.netmdpi.comlibretexts.org

The ethynyl group, while not typically a primary coordination site in this context, remains a functional handle that can be used for post-coordination modification of the assembled framework, adding another layer of synthetic utility.

Table 1: Examples of Metal Complexes with Related Pyridine Carboxylic Acid Ligands This table presents data for analogous compounds to illustrate the coordination potential.

| Ligand | Metal Ion | Resulting Complex Type | Reference |

|---|---|---|---|

| 2,3-Pyridinedicarboxylic acid | Cu(II), Zn(II), Co(II), Ni(II) | Self-assembled metal complexes | jcmimagescasereports.org |

| 6-Methylpyridine-2-carboxylic acid | Cr(III), Mn(II), Ni(II), Hg(II), Cu(II), Zn(II), Fe(III), Cd(II), Co(II) | Discrete and polymeric complexes | nih.gov |

| 3-Amino-1H-1,2,4-triazole-5-carboxylic acid | Zn(II), Mn(II), Fe(III), Cd(II) | Mononuclear, dinuclear, 1D, and 2D coordination polymers | mdpi.com |

| 2-Ethynylpyridine | Co(II), Gd(III) | Heterometallic trinuclear complexes | researchgate.net |

Regioselective Functionalization of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient, a characteristic that dictates its reactivity towards functionalization. Both the carboxylic acid and ethynyl groups are electron-withdrawing, further deactivating the ring to traditional electrophilic aromatic substitution. However, specific strategies can achieve regioselective modification.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. clockss.org In this approach, a directing metalating group (DMG) coordinates to an organolithium reagent, directing deprotonation (lithiation) to a nearby ortho position. The carboxylic acid group at the C-3 position of the target molecule can serve as an effective DMG. researchgate.net

The process involves treating the pyridinecarboxylic acid with a strong, sterically hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), at low temperatures. mdpi.com The base is directed to deprotonate one of the ortho positions, C-2 or C-4. The resulting organolithium intermediate is a potent nucleophile that can be trapped in situ by a wide variety of electrophiles, introducing a new substituent at a specific location on the pyridine ring. clockss.org Studies on 2-chloroisonicotinic acid (a pyridine-4-carboxylic acid) have shown that LiTMP can selectively direct lithiation to the C-5 position, demonstrating the precision of this method. mdpi.com For a C-3 DMG like in this compound, functionalization is anticipated at the C-4 position, which is generally less sterically hindered and more acidic than the C-2 position adjacent to the pyridine nitrogen.

Table 2: Research Findings on Directed Ortho-Metalation of Pyridine Carboxylic Acids

| Pyridine Derivative | Directing Group | Reagent | Position of Functionalization | Key Finding | Reference |

|---|---|---|---|---|---|

| Pyridine carboxylic esters | Ester | LDA | ortho to ester | The initial enolate directs metalation to the ortho position. | nih.gov |

| 2-Chloroisonicotinic acid | Carboxylic acid | LiTMP | Position 5 | Demonstrates selective functionalization via ortho-lithiation. | mdpi.com |

| Pyridine carboxamides | Amide | LDA | ortho to amide | Enables one-pot DoM-boronation-Suzuki coupling sequences. | researchgate.net |

| 2-Alkenyl-isonicotinic acid | Carboxylic acid | LDA | Position 3 (ortho to COOH) | The carboxylic acid group effectively directs regioselective metalation. | mdpi.com |

Halogenation and Nitration Approaches

Direct electrophilic halogenation and nitration of the pyridine ring in this compound are challenging due to the severe deactivation of the ring by both the nitrogen heteroatom and the two electron-withdrawing substituents.

Halogenation: Electrophilic halogenation of highly deactivated pyridines typically requires harsh reaction conditions. General methods may involve using elemental iodine in the presence of a strong oxidizing agent. The regiochemical outcome is governed by the directing effects of the existing groups. The pyridine nitrogen directs electrophilic attack to the meta-position (C-3 and C-5), while the carboxylic acid and ethynyl groups also act as meta-directors. Since both C-3 and C-5 are already substituted, electrophilic attack would be forced to occur at the C-2, C-4, or C-6 positions, which are electronically unfavorable. Therefore, achieving selective halogenation via this route is difficult and likely to result in low yields.

Nitration: The nitration of pyridines is notoriously difficult and often requires aggressive reagents like dinitrogen pentoxide. ntnu.no The reaction proceeds through the formation of an N-nitropyridinium intermediate, followed by nucleophilic attack and a subsequent Current time information in Bangalore, IN.biosynth.com sigmatropic shift of the nitro group. ntnu.no For a 3,5-disubstituted pyridine, the electronic deactivation makes direct nitration onto the ring highly improbable under standard conditions. An alternative approach is decarboxylative nitration, where the carboxylic acid itself is replaced by a nitro group using reagents such as nitric acid, although this transforms the core structure rather than simply adding to it. chemrevlett.com

Given these challenges, functionalization via DoM or cross-coupling reactions on a pre-halogenated pyridine scaffold is generally a more viable and regioselective strategy than direct electrophilic substitution.

Multi-Site Derivatization for Complex Molecular Architectures

The presence of three distinct and orthogonally reactive functional groups makes this compound an exceptional platform for the synthesis of complex molecules. Each site—the carboxylic acid, the ethynyl group, and the pyridine ring—can be addressed with high selectivity, allowing for a stepwise and controlled construction of intricate molecular architectures.

Carboxylic Acid Functionalization: The carboxyl group can be readily converted into esters, amides, or acyl halides. This not only allows for the introduction of new molecular fragments but can also serve as a protecting group strategy during subsequent reactions on other parts of the molecule.

Ethynyl Group Functionalization: The terminal alkyne is highly versatile. It is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (click chemistry) and palladium-catalyzed Sonogashira cross-coupling reactions, enabling the attachment of a vast array of aryl, heteroaryl, or alkyl groups. researchgate.net

Pyridine Ring Functionalization: As discussed, the pyridine ring can be selectively functionalized at the C-4 position via Directed ortho-Metalation (DoM). researchgate.netmdpi.com

By combining these transformations in a logical sequence, highly derivatized structures can be assembled. For example, a one-pot DoM-boronation followed by a Suzuki-Miyaura cross-coupling has been demonstrated on pyridine carboxamides to generate substituted azabiaryls, a strategy directly applicable here. researchgate.net A plausible synthetic route to a complex derivative could involve (i) esterification of the carboxylic acid, (ii) Sonogashira coupling at the ethynyl position, (iii) DoM-based functionalization at C-4, and finally (iv) hydrolysis of the ester to reveal the free carboxylic acid, ready for further conjugation or to impart specific physicochemical properties. This multi-site derivatization capability makes the parent compound a valuable building block in medicinal chemistry and materials science.

Table 3: Potential Multi-Site Derivatization Pathway

| Step | Reaction Type | Target Site | Purpose | Example Reagents |

|---|---|---|---|---|

| 1 | Esterification | Carboxylic Acid | Protection and modification | Methanol, H₂SO₄ (cat.) |

| 2 | Sonogashira Coupling | Ethynyl Group | C-C bond formation (attaching R₁) | R₁-I, Pd(PPh₃)₄, CuI |

| 3 | Directed Ortho-Metalation | Pyridine Ring (C-4) | C-C or C-X bond formation (attaching R₂) | 1. LiTMP; 2. Electrophile (e.g., R₂-Br) |

| 4 | Hydrolysis | Ester Group | Deprotection to restore carboxylic acid | LiOH or HCl (aq) |

Reactivity Profiles and Mechanistic Investigations of 5 Ethynylpyridine 3 Carboxylic Acid

Acid-Base Chemistry and Tautomerism of 5-Ethynylpyridine-3-carboxylic Acid

The acid-base properties of this compound (5-EPCA) are dictated by the presence of both an acidic carboxylic acid group and a basic pyridine (B92270) nitrogen atom. The carboxylic acid group is capable of donating a proton, while the lone pair of electrons on the pyridine nitrogen can accept a proton. chemguide.co.ukpressbooks.pub

Tautomerism, the interconversion of constitutional isomers, is a relevant consideration for 5-EPCA. libretexts.org While carboxylic acids themselves exist in equilibrium with a very minor enol tautomer, the more significant tautomeric possibility for 5-EPCA involves the formation of a zwitterion. libretexts.org A zwitterionic tautomer can arise from an intramolecular proton transfer from the acidic carboxylic acid group to the basic pyridine nitrogen. The existence and relative population of this zwitterionic form versus the neutral form can be influenced by the physical state (solid vs. solution) and the solvent polarity. psu.edu In the solid state or in polar solvents, the zwitterionic form may be stabilized. psu.eduic.ac.uk

Table 1: Acid-Base Properties of this compound Functional Groups

| Functional Group | Chemical Character | Reaction | Product |

|---|---|---|---|

| Carboxylic Acid | Acidic | Reacts with bases (e.g., NaOH) | Carboxylate salt |

Electrophilic Aromatic Substitution Pathways on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is a challenging transformation. numberanalytics.comorganicchemistrytutor.com The pyridine ring itself is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. organicchemistrytutor.com This deactivation is significantly amplified by the presence of two strong electron-withdrawing groups: the carboxylic acid at the 3-position and the ethynyl (B1212043) group at the 5-position. numberanalytics.comyoutube.com

The general mechanism for EAS involves the attack of an electrophile by the aromatic pi system to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex, followed by deprotonation to restore aromaticity. lumenlearning.commasterorganicchemistry.com In pyridine, attack at the 3-position (meta to the nitrogen) is generally favored over attack at the 2- or 4-positions because it avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the intermediate. organicchemistrytutor.com

For 5-EPCA, the directing effects of the existing substituents must be considered:

Pyridine Nitrogen: Directs incoming electrophiles primarily to the C-3 and C-5 positions. Since these are occupied, it deactivates the entire ring.

Carboxylic Acid (-COOH) at C-3: A meta-directing and strongly deactivating group. It would direct incoming electrophiles to the C-5 position (already substituted) and the C-1 (nitrogen) and C-2 positions.

Ethynyl Group (-C≡CH) at C-5: Generally considered a deactivating, meta-directing group. It would direct incoming electrophiles to the C-2 and C-4 positions.

Considering these combined effects, the pyridine ring in 5-EPCA is highly deactivated towards electrophilic attack. Any potential substitution would likely occur at the C-2, C-4, or C-6 positions, which are ortho or para to the ring nitrogen. However, the strong deactivation by all substituents makes such reactions highly unfavorable, requiring harsh reaction conditions.

Nucleophilic Attack and Addition Reactions to the Pyridine Core

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring in 5-EPCA makes it susceptible to nucleophilic attack. nih.govacs.org The presence of electron-withdrawing carboxylic acid and ethynyl groups further enhances this reactivity by lowering the electron density on the ring carbons, particularly at positions 2, 4, and 6 (ortho and para to the nitrogen).

A key reaction demonstrating this principle is the hydrohalogenation of ethynylpyridines. nih.govacs.org In this process, the reaction of 5-EPCA with a hydrohalic acid (like HCl) first leads to the formation of a pyridinium (B92312) salt. nih.gov This protonation significantly increases the electrophilicity of the entire molecule. The spatial proximity of the halide counter-anion to the now highly activated ethynyl group facilitates a nucleophilic attack on the triple bond, leading to the formation of a halo-vinyl pyridine derivative. acs.org This reaction proceeds via a nucleophilic addition mechanism to the alkyne, a transformation made possible by the activation provided by the pyridine core. nih.govacs.org

The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, which then expels a leaving group to reform the carbonyl double bond. transformationtutoring.comoregonstate.edukhanacademy.org While direct nucleophilic aromatic substitution on the pyridine ring (displacing a hydride ion) is difficult, the principle of nucleophilic addition to activated systems is central to the reactivity of 5-EPCA.

Table 2: Susceptibility of Ring Positions in 5-EPCA to Nucleophilic Attack

| Position | Rationale for Susceptibility |

|---|---|

| C-2 | Ortho to the electron-withdrawing nitrogen atom. |

| C-4 | Para to the electron-withdrawing nitrogen atom and ortho to the ethynyl group. |

Cycloaddition Reactions Involving the Ethynyl Moiety (beyond CuAAC)

The ethynyl group of this compound serves as a versatile dienophile and dipolarophile in cycloaddition reactions, enabling the construction of complex cyclic and heterocyclic systems. chem960.com

Diels-Alder Reactions with 5-EPCA Derivatives

The ethynyl group can participate as a dienophile in [4+2] Diels-Alder cycloaddition reactions. wikipedia.orgpressbooks.pub In this type of reaction, a conjugated diene reacts with the alkyne (the dienophile) to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. In derivatives of 5-EPCA, the electron-withdrawing character of the substituted pyridine ring increases the electrophilicity of the alkyne, making it a more reactive dienophile. wikipedia.org The reaction is a concerted, pericyclic process that typically requires thermal activation. pressbooks.pub The stereochemistry of the substituents on the diene is retained in the resulting cyclohexadiene product. masterorganicchemistry.com

1,3-Dipolar Cycloadditions

The ethynyl moiety is an excellent dipolarophile for 1,3-dipolar cycloadditions, reacting with various 1,3-dipoles to form five-membered heterocyclic rings. wikipedia.orgnih.gov This class of reactions provides a powerful route to a wide array of heterocycles. researchgate.net

A prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and the alkyne of 5-EPCA to form a 1,2,3-triazole. organic-chemistry.org The uncatalyzed, thermal version of this reaction often proceeds at elevated temperatures and can result in a mixture of the 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.orgorganic-chemistry.org The regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile. Other 1,3-dipoles, such as nitrile oxides (to form isoxazoles) and nitrones (to form isoxazolines), can also react with the ethynyl group of 5-EPCA, further highlighting its utility in heterocyclic synthesis. nih.gov

Table 3: Cycloaddition Reactions of the Ethynyl Group in 5-EPCA Derivatives

| Reaction Type | Reactant Partner | Product Type |

|---|---|---|

| Diels-Alder [4+2] Cycloaddition | Conjugated Diene | Substituted Cyclohexadiene |

| Huisgen 1,3-Dipolar Cycloaddition | Organic Azide | 1,2,3-Triazole |

| Nitrile Oxide Cycloaddition | Nitrile Oxide | Isoxazole |

Oxidative and Reductive Transformations of this compound

The multiple functional groups within this compound offer several sites for oxidative and reductive transformations. The outcome of these reactions depends heavily on the reagents and conditions employed, allowing for selective modification of the molecule.

Oxidation: The ethynyl group and the carboxylic acid group are the primary sites for oxidation.

Oxidation of the Ethynyl Group: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can lead to the cleavage of the carbon-carbon triple bond. This oxidative cleavage could potentially yield pyridine-3,5-dicarboxylic acid.